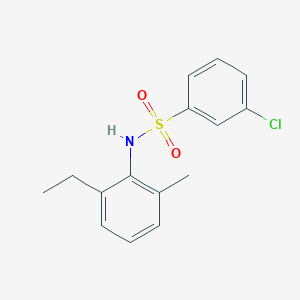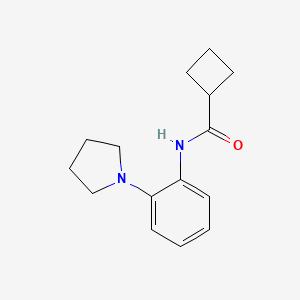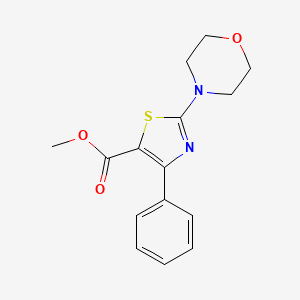![molecular formula C14H15BrN2O2 B7480288 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as BMS-204352, is a chemical compound that has been widely studied for its potential use in pharmaceuticals. This compound is a spirocyclic lactam that has been found to exhibit a range of interesting biological properties.
作用机制
The mechanism of action of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. By inhibiting the activity of HDACs, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione may be able to slow or stop the growth of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its HDAC inhibitory activity, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells and tissues, which may contribute to its therapeutic effects in certain diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its specificity for HDACs. This compound has been found to selectively inhibit certain HDAC isoforms, which may allow for more precise targeting of specific disease pathways. However, one limitation of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione to minimize these effects.
未来方向
There are many potential future directions for research on 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. Another area of interest is in exploring the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to determine the full range of biological effects of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its potential use in treating other diseases and conditions.
合成方法
The synthesis of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been described in several studies. One of the most common methods involves the reaction of 4-bromobenzylamine with cyclohexanone in the presence of a Lewis acid catalyst, followed by cyclization with phosgene. This method has been found to be efficient and reliable, and has been used in many studies to produce 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in large quantities.
科学研究应用
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use in treating a range of diseases and conditions. One of the most promising applications is in the treatment of cancer, where 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the growth of tumor cells in vitro and in vivo. Other studies have investigated the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in treating inflammation and autoimmune diseases.
属性
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-11-5-3-10(4-6-11)9-17-12(18)14(16-13(17)19)7-1-2-8-14/h3-6H,1-2,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALVRMDORGBJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)

![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)

![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)


![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)